Product packaging for Astersaponin F(Cat. No.:CAS No. 128553-99-1)

Astersaponin F

Cat. No.: B2854494
CAS No.: 128553-99-1
M. Wt: 1309.453
InChI Key: VIOIVRWPFHCJTK-DZBAVXKRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Astersaponin F is a high-purity, natural triterpenoid saponin isolated from plants of the Aster genus for use in biochemical and pharmacological research. Compounds within this class are the subject of extensive investigation due to their diverse biological activities. Preliminary research on related astersaponins suggests potential areas of interest for this compound. Studies on Astersaponin I and J have demonstrated significant efficacy as viral fusion inhibitors, effectively blocking the entry of SARS-CoV-2 and its variants into host cells by disrupting the membrane fusion process, independent of spike protein mutations . Furthermore, astersaponins exhibit notable anti-inflammatory properties. For instance, Astersaponin J has been shown to significantly reduce levels of inflammatory cytokines in models of atopic dermatitis , and extracts containing these compounds can ameliorate memory dysfunction in model organisms via anti-inflammatory action and inhibition of amyloid-β accumulation . The broader Aster tataricus plant, a source of various saponins, has a long tradition of use for cough and inflammation, supported by modern findings of antitussive, antioxidant, and anti-depressive effects, though these extracts also require careful toxicological evaluation . Researchers can utilize this reagent to explore its specific mechanism of action, which may involve membrane interaction or modulation of key inflammatory pathways. This product is intended for research purposes only in laboratory settings. For Research Use Only. Not for use in diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C62H100O29 B2854494 Astersaponin F CAS No. 128553-99-1

Properties

IUPAC Name

[(2S,3R,4S,5R)-3-[(2S,3R,4S,5R,6S)-5-[(2S,3R,4S,5S)-3,5-dihydroxy-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-methyloxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl] (4aR,5R,6aS,6bR,10S,12aR,14bS)-5-hydroxy-2,2,6a,6b,9,9,12a-heptamethyl-10-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C62H100O29/c1-24-47(88-52-46(78)48(30(66)22-82-52)89-51-43(75)37(69)28(64)20-81-51)41(73)45(77)53(85-24)90-49-38(70)29(65)21-83-55(49)91-56(79)62-16-15-57(2,3)17-26(62)25-9-10-33-59(6)13-12-35(58(4,5)32(59)11-14-60(33,7)61(25,8)18-34(62)67)87-54-44(76)40(72)39(71)31(86-54)23-84-50-42(74)36(68)27(63)19-80-50/h9,24,26-55,63-78H,10-23H2,1-8H3/t24-,26-,27-,28+,29+,30-,31+,32?,33?,34+,35-,36-,37-,38-,39+,40-,41-,42+,43+,44+,45+,46+,47-,48-,49+,50-,51-,52-,53-,54-,55-,59-,60+,61+,62+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIOIVRWPFHCJTK-DZBAVXKRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(COC2OC(=O)C34CCC(CC3C5=CCC6C7(CCC(C(C7CCC6(C5(CC4O)C)C)(C)C)OC8C(C(C(C(O8)COC9C(C(C(CO9)O)O)O)O)O)O)C)(C)C)O)O)O)O)OC1C(C(C(CO1)O)OC1C(C(C(CO1)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H](CO[C@H]2OC(=O)[C@]34CCC(C[C@H]3C5=CCC6[C@]7(CC[C@@H](C(C7CC[C@]6([C@@]5(C[C@H]4O)C)C)(C)C)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO[C@H]9[C@@H]([C@H]([C@H](CO9)O)O)O)O)O)O)C)(C)C)O)O)O)O)O[C@H]1[C@@H]([C@H]([C@H](CO1)O)O[C@H]1[C@@H]([C@H]([C@@H](CO1)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C62H100O29
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Structure and Isolation of Astersaponins

While specific details on Astersaponin F's precise structure are not provided, research on related compounds from Aster species offers a template for understanding its likely composition. Triterpenoid (B12794562) saponins (B1172615) typically consist of a pentacyclic triterpene skeleton and attached sugar units fiocruz.brcramagiurgea.ronih.gov.

General Triterpenoid Saponin (B1150181) Structure:

Aglycone (Sapogenin): A 30-carbon triterpene skeleton, often pentacyclic, such as oleanane, ursane (B1242777), or lupane (B1675458) types fiocruz.brnih.govmdpi.com.

Glycosidic Moiety: One or more sugar units (e.g., glucose, galactose, xylose, arabinose, rhamnose) attached to the sapogenin, usually at the C-3 position and/or C-28 position fiocruz.brcramagiurgea.ronih.govmdpi.comiomcworld.comjst.go.jp.

Research on Aster koraiensis has led to the isolation of various triterpenoid saponins, including Astersaponin I and Astersaponin J. Astersaponin I is described as a triterpenoid saponin with a 30-carbon triterpene backbone and two sugars at C3 and an oligosaccharide chain at C28 nih.gov. Astersaponin J has a complex structure involving polygalacic acid and multiple sugar units, including glucose, xylose, arabinose, and rhamnose researchgate.netnih.govmdpi.commdpi.com.

Isolation Methods: The isolation of triterpenoid saponins from plant sources typically involves extraction with polar solvents like ethanol (B145695) or methanol (B129727), followed by chromatographic techniques such as column chromatography, Sephadex LH-20, and HPLC for purification and structural elucidation using spectroscopic methods (e.g., NMR, MS) nih.govresearchgate.netmdpi.com.

Biological Activities and Research Findings

Research on triterpenoid (B12794562) saponins (B1172615), including those from Aster species, has revealed a range of biological activities.

Antiviral Activity: Several triterpenoid saponins isolated from Aster koraiensis, including Astersaponin I and Astersaponin J, have demonstrated significant inhibitory activity against SARS-CoV-2 entry nih.govnih.govresearchgate.netnih.govmdpi.com.

Astersaponin I (AI): Inhibits SARS-CoV-2 entry pathways by increasing cholesterol in the plasma membrane and interfering with viral envelope fusion. It shows IC50 values around 1.60–2.04 μM against various SARS-CoV-2 variants nih.govnih.gov.

Astersaponin J: Also blocks SARS-CoV-2 entry by inhibiting S-protein-mediated membrane fusion, with IC50 values around 2.92–2.96 μM, without significant toxicity researchgate.netnih.govmdpi.com.

Other Reported Activities of Triterpenoid Saponins:

Anti-inflammatory and Antioxidant: Compounds from Aster crenatifolius are believed to possess these properties ontosight.ai. Triterpenoid saponins generally exhibit anti-inflammatory activity fiocruz.brnih.govmedcraveonline.com.

Respiratory Support: Aster tataricus roots, containing triterpene saponins, are used as expectorants and antitussives, helping to clear infections and relieve coughs caringsunshine.compfaf.org.

Neuroprotective Effects: Astersaponin I has also been investigated for its neuroprotective effects against Parkinson's disease models through autophagy induction biomolther.org.

Data Table: Reported Biological Activities of Selected Triterpenoid Saponins

Compound NamePlant SourceKey Biological ActivityIC50 Value (if applicable)Reference(s)
Astersaponin I (AI)Aster koraiensisAntiviral (SARS-CoV-2 entry inhibition, viral fusion blocker)1.60–2.04 μM nih.govnih.gov
Astersaponin JAster koraiensisAntiviral (SARS-CoV-2 entry inhibition, blocks membrane fusion)2.92–2.96 μM researchgate.netnih.govmdpi.com
Triterpenoid Saponins (general)Various Aster speciesAnti-inflammatory, Antioxidant, Expectorant, Antitussive, Neuroprotective (autophagy)Not specified fiocruz.brmedcraveonline.comcaringsunshine.compfaf.orgontosight.aibiomolther.org

Chemical Classification and Properties

Plant Material Sourcing and Preparation

The genus Aster encompasses numerous species, with specific species and plant parts being identified as primary sources for various saponins, including Astersaponin F.

Aster tataricus Roots as a Source for this compound

The roots of Aster tataricus L. f. have been identified as a significant source for the isolation of this compound. Research indicates that this compound (with the molecular formula C63H108O28) is typically found within the less polar saponin (B1150181) fractions of the Aster tataricus root capes.gov.brnih.govnih.govresearchgate.net. The extraction process from these roots commonly utilizes methanol (B129727) (MeOH) as the solvent nih.govnih.govresearchgate.net.

Aster koraiensis Leaves and Other Aster Species as Sources for Related Astersaponins

While this compound is specifically linked to Aster tataricus roots, other species within the Aster genus, such as Aster koraiensis, are rich sources of related triterpenoid saponins. Studies on Aster koraiensis leaves have led to the isolation of compounds like Astersaponin I and Astersaponin J, employing similar extraction and purification principles mdpi.comresearchgate.netbiomolther.orgresearcher.liferesearchgate.netnih.govmdpi.com. Methanolic extracts of Aster novi-belgii aerial parts have also yielded triterpenoid saponins researchgate.net. These investigations provide valuable insights into the general methodologies applicable to the isolation of saponins from the Aster genus.

Extraction Techniques

Effective extraction is the foundational step for isolating saponins. This involves selecting appropriate solvents and optimizing extraction parameters to maximize the yield of target compounds.

Solvent Extraction Methods (e.g., Ethanol-Based Procedures)

Solvent extraction is a primary method for obtaining saponins from plant matrices. Ethanol (B145695), particularly in high concentrations such as 95%, is frequently employed due to its efficacy in extracting polar and non-polar compounds, including terpenoids, and its favorable safety profile mdpi.comresearchgate.netnih.govmdpi.commdpi.com. Methanol is also a common solvent, used for extracting this compound from Aster tataricus roots nih.govnih.govresearchgate.net.

Typical extraction protocols involve macerating or heating the dried plant material with the chosen solvent. For instance, Aster koraiensis leaves have been extracted twice with 95% ethanol at 70 °C for three hours mdpi.comresearchgate.netnih.gov. Following the initial solvent extraction, successive liquid-liquid partitioning using solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol, is often performed to fractionate the crude extract and enrich specific compound classes biomolther.orgajol.infolatamjpharm.org.

Optimized Extraction Protocols

While specific optimization details for this compound are not extensively documented in the provided literature, general principles for optimizing saponin extraction from Asteraceae plants include adjusting solvent concentration, temperature, extraction time, and employing methods like ultrasound-assisted extraction (UAE) frontiersin.org. The established protocols often involve multiple extraction cycles to ensure comprehensive recovery of the target compounds. For example, a common procedure involves extracting plant material multiple times with a specified solvent at a controlled temperature for a set duration, followed by concentration of the combined extracts mdpi.comresearchgate.netnih.gov.

Advanced Chromatographic Purification Strategies

Following extraction, a series of chromatographic techniques are employed to isolate and purify this compound and related saponins to a high degree of purity, enabling structural elucidation.

Initial Fractionation : Crude extracts are typically subjected to initial fractionation using column chromatography (CC) over adsorbents like Diaion HP-20. Elution is performed using solvent gradients, such as acetone (B3395972) in water, to separate the extract into different fractions based on polarity mdpi.comresearchgate.netnih.gov. Alternatively, liquid-liquid partitioning with solvents of varying polarities (e.g., n-hexane, ethyl acetate, n-butanol) serves as an initial step to isolate different compound classes biomolther.orgajol.infolatamjpharm.org.

Secondary Purification : Fractions enriched in saponins are further purified using techniques such as Sephadex LH-20 column chromatography, commonly eluted with 50% acetone or methanol-water mixtures mdpi.comresearchgate.netbiomolther.orgnih.govmdpi.com. Silica gel column chromatography, utilizing solvent systems like methylene (B1212753) chloride-methanol-water gradients, is also employed for intermediate purification steps mdpi.comresearchgate.net.

Final Purification : High-Performance Liquid Chromatography (HPLC), particularly reversed-phase HPLC (RP-HPLC) with C18 columns, is a critical technique for the final purification and separation of individual saponins biomolther.orgmdpi.com. Preparative HPLC is often used to obtain sufficient quantities of pure compounds mdpi.comresearchgate.netnih.gov.

Structural Elucidation : The structures of the isolated saponins are elucidated using a combination of spectroscopic methods. Nuclear Magnetic Resonance (NMR) spectroscopy, including 1D and 2D techniques, and High-Resolution Mass Spectrometry (HR-MS) are paramount for determining the molecular structure, including the aglycone and glycan moieties mdpi.comresearchgate.netresearchgate.netspringernature.com. Additional analyses such as acid hydrolysis and specific rotation measurements can further aid in structural confirmation researchgate.net.

Compound List

The following compounds are mentioned in the context of Aster species and their isolation:

Compound NameAssociated Aster SpeciesPlant Part
This compoundAster tataricusRoots
Astersaponin GAster tataricusRoots
Astersaponin IAster koraiensisLeaves
Astersaponin JAster koraiensisLeaves
Triterpenoid saponinsVarious Aster speciesVarious
PolyacetylenesAster koraiensisLeaves
Benzoic acid derivativeAster koraiensisLeaves

Data Tables

Table 1: Key Saponins Isolated from Aster Species

SpeciesPlant PartSolvent UsedKey Saponins Isolated (Related to this compound)Reference(s)
Aster tataricusRootsMethanol (MeOH)This compound, Astersaponin G capes.gov.brnih.govnih.govresearchgate.net
Aster koraiensisLeaves95% EthanolAstersaponin I, Astersaponin J, other saponins mdpi.comresearchgate.netbiomolther.orgresearcher.liferesearchgate.netnih.govmdpi.com
Aster novi-belgiiAerial partsMethanolTriterpenoid saponins researchgate.net

Influence of Triterpene Aglycone Backbone on Biological Activitymdpi.com

The aglycone, the non-sugar part of a saponin, forms the hydrophobic core and plays a significant role in determining the compound's interaction with biological targets. For triterpenoid saponins, the aglycone is typically a C30 skeleton, often a pentacyclic sapogenin, such as those belonging to the oleanane, ursane, or lupane types fiocruz.br. Variations in the aglycone's structure, including the presence of hydroxyl groups, double bonds, or specific ring formations, can profoundly influence biological activity. For instance, in some triterpenoid saponins, modifications to the aglycone structure have been shown to alter anti-proliferative activity jst.go.jp. In the case of Astersaponin J, the aglycone is identified as polygalacic acid, a triterpene derivative, which forms the base structure upon which the complex oligosaccharide chains are attached researchgate.net. The triterpene backbone itself is considered structurally important for the inhibitory activity observed in compounds like Astersaponin I against viral membrane fusion nih.govresearchgate.net.

Role of Hydrophilic Oligosaccharide Moieties at C-3 and C-28 Positionsmdpi.comnih.govmdpi.com

Saponins possess hydrophilic oligosaccharide chains, typically attached at the C-3 and C-28 positions of the aglycone fiocruz.br. These sugar moieties significantly influence the compound's solubility, polarity, and its ability to interact with cell membranes and other biological molecules nih.gov. The presence, length, and branching pattern of these carbohydrate chains are critical determinants of biological activity. For example, studies on plant saponins have suggested an inverse correlation between cancer cytotoxicity and the number of sugars, potentially due to altered hydrophobicity mdpi.com. In marine saponins, the polarity, which is directly influenced by the sugar units, has been linked to activities such as cholesterol binding nih.gov. For antiviral activities, specifically against SARS-CoV-2, research indicates that oligosaccharides with four or more sugar units attached at the C-28 position are particularly important for obstructing viral entry into host cells mdpi.comresearchgate.net. The sugar chains contribute to the amphiphilic nature of saponins, enabling interactions with lipid bilayers, which is relevant for activities like haemolysis and membrane disruption mdpi.com.

Comparative Analysis of this compound, Astersaponin I, and Astersaponin J SARnih.gov

Comparative SAR studies are essential for identifying key structural elements responsible for specific activities. While this compound's precise structure and detailed SAR are still under investigation, its analogues Astersaponin I and Astersaponin J, isolated from Aster koraiensis, have been studied for their antiviral properties against SARS-CoV-2 nih.govmdpi.comresearchgate.netresearchgate.netresearchgate.net. Both Astersaponin I and Astersaponin J have demonstrated the ability to inhibit SARS-CoV-2 entry into host cells by interfering with viral-host membrane fusion nih.govmdpi.comresearchgate.net. Studies indicate that Astersaponin J exhibits similar potency to Astersaponin I in blocking viral entry, and Astersaponin I has shown significantly higher inhibitory activity compared to chloroquine (B1663885) mdpi.comresearchgate.net. These findings suggest that the triterpene backbone and the hydrophilic sugar moieties are crucial for this antiviral activity in both compounds nih.govresearchgate.net. The structural differences between these saponins, particularly in their oligosaccharide chains, likely contribute to any variations in their potency or spectrum of activity.

Derivatives and Analog Synthesis of Astersaponin F for Enhanced Bioactivity

Semisynthesis Strategies for Structural Modification

Semisynthesis involves modifying the naturally occurring structure of Astersaponin F to alter its properties. While specific semisynthetic modifications of this compound are not extensively detailed in the provided literature, general approaches for saponins (B1172615) suggest potential avenues. For instance, modifications to the oligosaccharide chains or the aglycone backbone can significantly impact bioactivity. Studies on other saponins, such as QS-21, have shown that structural modifications can lead to improved stability and reduced toxicity, while retaining or enhancing adjuvant activity researchgate.net. Similarly, research on oleanolic acid, a common triterpenoid (B12794562), highlights recent advances in designing and synthesizing its chemical derivatives to improve properties like solubility, bioavailability, and potency researchgate.net. This suggests that this compound, being a triterpenoid saponin (B1150181), could also benefit from similar semisynthetic strategies.

Chemical Derivatization to Improve Pharmacological Properties

Chemical derivatization aims to optimize specific pharmacological characteristics of this compound, such as solubility, bioavailability, and potency. For example, research on other triterpenoid saponins has indicated that structural alterations, particularly to the sugar moieties, are critical for their inhibitory activity nih.gov. Astersaponin J, a related saponin, has demonstrated potent antiviral activity by inhibiting viral membrane fusion, with its triterpene backbone and hydrophilic sugar moieties being crucial for this function nih.govnih.gov. This implies that modifications to this compound's sugar chains could be a key strategy to enhance its efficacy and potentially broaden its application spectrum. Furthermore, studies on other natural products, like lapatinib-derived analogues, have successfully employed medicinal chemistry strategies to increase aqueous solubility and improve physicochemical profiles without sacrificing antitrypanosomal potency nih.gov. These methods, such as increasing sp³ carbon content or introducing specific functional groups, could be transferable to this compound for improved pharmacokinetic properties.

Rational Design of Novel Saponin-Based Bioactive Compounds

The rational design of novel saponin-based compounds inspired by this compound involves understanding its structure-activity relationships (SARs) to create molecules with targeted bioactivities. Research on antiviral saponins, including Astersaponin I and J, has identified critical structural components for their activity. For instance, the C3-glucose, the C28-oligosaccharide moiety, and the C16-hydroxyl group have been identified as crucial for the cell entry inhibitory activity of saponin-based antiviral agents researchgate.net. By systematically altering these features or incorporating them into new molecular scaffolds, novel bioactive compounds can be designed. For example, the synthesis of QS-21-based immune adjuvant candidates has involved designing variants with modified sugars and regiochemistries to achieve improved synthetic accessibility and adjuvant activity researchgate.net. This approach of dissecting the active molecule's structure and reassembling or modifying these key pharmacophores offers a pathway to discover new saponin-based therapeutics with enhanced or novel bioactivities.

Future Research Trajectories and Academic Significance

Elucidation of Comprehensive Molecular Mechanisms of Action for Astersaponin F

A critical avenue for future research is the in-depth elucidation of the molecular mechanisms through which this compound exerts its biological effects. While related compounds, such as Astersaponin I, have been shown to inhibit viral entry by modulating the cholesterol content of cell membranes and interfering with viral fusion, the specific pathways affected by this compound remain to be determined. nih.govnih.gov Future studies should aim to move beyond phenomenological observations of its effects to a precise understanding of its molecular interactions within cellular systems.

Identification of Specific Receptor Interactions or Binding Partners

A fundamental step in understanding the mechanism of action of this compound is the identification of its specific cellular binding partners. Currently, there is a lack of information regarding whether this compound directly interacts with specific cell surface receptors, ion channels, or intracellular proteins to initiate its biological effects. Advanced techniques such as affinity chromatography, surface plasmon resonance, and computational molecular docking studies will be instrumental in identifying and characterizing these interactions. Pinpointing the direct molecular targets of this compound will provide a more precise understanding of its function and facilitate the development of more targeted therapeutic applications.

In-depth Investigations into Novel Biological Activities of this compound

The known biological activities of the asterosaponin class of compounds include cytotoxic, hemolytic, antibacterial, anti-inflammatory, and antitumor effects. researchgate.net However, the full spectrum of biological activities for this compound has not been extensively investigated. Future research should systematically screen this compound for a wide range of potential therapeutic properties. This could include, but is not limited to, antiviral, antifungal, immunomodulatory, and neuroprotective activities. Such comprehensive screening will be crucial in identifying novel therapeutic applications for this compound.

Advanced Preclinical Model Development for Targeted Disease Areas

To translate the potential of this compound into clinical applications, the development and utilization of advanced preclinical models are imperative. These models will be essential for evaluating the efficacy and mechanisms of action of this compound in a more physiologically relevant context.

Development of More Complex In Vitro Models (e.g., Organoids, 3D Culture)

Traditional two-dimensional (2D) cell cultures often fail to replicate the complex microenvironment of human tissues. frontiersin.orgcellqart.com The use of three-dimensional (3D) cell culture systems, such as spheroids and organoids, can provide a more accurate in vitro model for studying the effects of this compound. nih.govfrontiersin.orgijpsnonline.comh1.co These models better mimic the cell-cell and cell-matrix interactions that occur in vivo, offering a more reliable platform for assessing the compound's efficacy and potential toxicity. researchgate.netmdpi.com Future research should focus on establishing and utilizing these advanced in vitro models to investigate the therapeutic potential of this compound in specific diseases.

Exploration of Synergistic Effects with Other Therapeutic Agents

A further promising area of research is the investigation of the potential synergistic effects of this compound with existing therapeutic agents. Combining this compound with other drugs could enhance therapeutic efficacy, reduce required dosages, and potentially overcome drug resistance. Systematic studies evaluating various drug combinations in relevant preclinical models will be necessary to identify any synergistic interactions and to determine the optimal therapeutic strategies.

Biotechnological Approaches for Sustainable Production of this compound

The increasing interest in the pharmacological potential of this compound necessitates the development of sustainable and efficient production methods to overcome the limitations of traditional extraction from plant sources. Biotechnological approaches offer promising alternatives by leveraging cell cultures and metabolic engineering to enhance the yield and purity of this valuable triterpenoid (B12794562) saponin (B1150181). While research specifically targeting this compound is still emerging, significant progress in the broader field of triterpenoid saponin biosynthesis provides a solid foundation for future advancements.

Plant Cell and Tissue Cultures

Plant cell and tissue culture systems are a cornerstone of biotechnological production of secondary metabolites, offering a controlled environment for year-round production, independent of geographical and climatic constraints. The establishment of in vitro cultures of Aster species, such as Aster koraiensis, is a critical first step. These cultures can be optimized to maximize the biosynthesis and accumulation of astersaponins.

Key strategies for enhancing saponin production in plant cell cultures include:

Elicitation: The application of elicitors, which are compounds that stimulate defense responses in plants, has been shown to significantly increase the production of saponins (B1172615) in various plant cell cultures. nih.gov Elicitors can be abiotic (e.g., heavy metals, UV radiation) or biotic (e.g., fungal extracts, yeast extract). For instance, methyl jasmonate is a well-known elicitor that can upregulate the expression of genes involved in saponin biosynthesis. nih.gov

Precursor Feeding: The biosynthesis of triterpenoid saponins begins with precursors from the mevalonate (MVA) pathway. frontiersin.orgmdpi.com Supplementing the culture medium with key precursors, such as squalene or 2,3-oxidosqualene, can potentially enhance the metabolic flux towards this compound production.

Medium Optimization: The composition of the culture medium, including the concentration of macro- and micronutrients, vitamins, and plant growth regulators (e.g., auxins and cytokinins), plays a crucial role in cell growth and secondary metabolite production. Systematic optimization of these components is essential for maximizing this compound yield.

Metabolic Engineering

Metabolic engineering involves the targeted modification of an organism's genetic and regulatory processes to increase the production of a desired compound. This approach holds immense potential for the sustainable production of this compound, either in the native Aster species or in heterologous hosts like yeast and other plants.

The biosynthesis of triterpenoid saponins is a complex process involving several key enzyme families:

Oxidosqualene Cyclases (OSCs): These enzymes catalyze the cyclization of 2,3-oxidosqualene to form the basic triterpenoid skeleton. frontiersin.orgmdpi.comfrontiersin.org Beta-amyrin synthase is a crucial OSC in the biosynthesis of oleanane-type saponins, the class to which astersaponins belong. Research has shown that the ectopic expression of a beta-amyrin synthase gene from Aster sedifolius in Medicago truncatula resulted in a significant increase in the accumulation of triterpene saponins. nih.govresearchgate.net This highlights the potential of overexpressing the homologous beta-amyrin synthase in Aster koraiensis to boost the production of the this compound precursor.

Cytochrome P450 Monooxygenases (P450s): Following the formation of the triterpenoid backbone, a series of oxidation reactions are catalyzed by P450s. frontiersin.orgmdpi.comfrontiersin.org These enzymes are responsible for introducing hydroxyl and other functional groups to the aglycone, which are critical for the biological activity of the saponin.

UDP-dependent Glycosyltransferases (UGTs): The final steps in the biosynthesis of saponins involve the attachment of sugar moieties to the aglycone, a process catalyzed by UGTs. frontiersin.orgmdpi.comfrontiersin.org This glycosylation step is crucial for the solubility, stability, and bioactivity of the final saponin molecule.

Table 1: Key Enzyme Families in Triterpenoid Saponin Biosynthesis

Enzyme FamilyFunctionRelevance to this compound Production
Oxidosqualene Cyclases (OSCs)Catalyze the formation of the basic triterpenoid skeleton from 2,3-oxidosqualene.Overexpression of beta-amyrin synthase can increase the precursor pool for astersaponin biosynthesis.
Cytochrome P450 Monooxygenases (P450s)Introduce functional groups (e.g., hydroxyl groups) to the triterpenoid backbone.Identification and overexpression of specific P450s can direct the metabolic pathway towards the desired aglycone of this compound.
UDP-dependent Glycosyltransferases (UGTs)Attach sugar moieties to the aglycone.Engineering the expression of specific UGTs can ensure the correct glycosylation pattern of this compound.

Metabolic engineering strategies for enhancing this compound production could involve:

Suppression of competing pathways: Downregulating genes involved in metabolic pathways that compete for the same precursors can redirect the metabolic flux towards saponin biosynthesis. frontiersin.org

Heterologous production: The entire biosynthetic pathway for this compound could be reconstituted in a microbial host, such as Saccharomyces cerevisiae (yeast). researchgate.net This approach offers several advantages, including rapid growth, scalability, and easier downstream processing. However, it requires the identification and functional characterization of all the necessary biosynthetic genes.

The successful implementation of these biotechnological approaches will depend on a deeper understanding of the specific biosynthetic pathway of this compound in Aster koraiensis. Future research should focus on the identification and characterization of the specific genes and enzymes involved in its formation. This knowledge will be instrumental in designing effective metabolic engineering strategies for the sustainable and high-yield production of this promising bioactive compound.

Q & A

Basic Research Questions

Q. What experimental models are validated for studying Astersaponin I’s neuroprotective effects?

  • Answer:

  • In vitro: SH-SY5Y neuroblastoma cells treated with MPP⁺ (1-methyl-4-phenylpyridinium) to mimic Parkinson’s disease (PD) pathology. Cell viability is assessed via MTT assay, while autophagy markers (LC3-II, p62) and signaling pathways (AMPK, Erk, mTOR) are analyzed via Western blot .
  • In vivo: Sub-chronic MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine)-induced PD mouse models. Behavioral tests (rota-rod, pole, wire-hanging) evaluate motor function, while striatal (ST) and substantia nigra (SN) tissues are analyzed for dopamine (DA) levels (ELISA) and protein expression (e.g., TH, α-synuclein) .

Q. How do researchers validate the role of AMPK/mTOR signaling in Astersaponin I-mediated autophagy?

  • Answer:

  • Use AMPK siRNA to silence AMPK expression in SH-SY5Y cells, demonstrating loss of AKNS-2’s protective effects against MPP⁺ toxicity .
  • Combine AKNS-2 with inhibitors like 3-MA (autophagy inhibitor) or U0126 (Erk inhibitor) to isolate pathway-specific contributions. Western blot analysis of p-AMPK, p-Erk, and LC3-II confirms mechanistic dependencies .
  • In vivo validation involves correlating behavioral improvements with AMPK/mTOR pathway modulation in SN and ST tissues .

Advanced Research Questions

Q. How can researchers resolve contradictions in pathway activation (e.g., AMPK vs. Erk) observed with Astersaponin I?

  • Answer:

  • Experimental Design:

Dose-Response Analysis: Test AKNS-2 at varying concentrations (e.g., 5–40 µM) to identify threshold effects on AMPK/Erk cross-talk .

Temporal Studies: Assess phosphorylation kinetics (e.g., p-AMPK at 1h vs. p-Erk at 24h) to determine sequential pathway activation .

Co-Inhibition Experiments: Apply dual inhibitors (e.g., U0126 + AMPK siRNA) to quantify additive/synergistic effects on autophagy and cytotoxicity .

  • Data Interpretation: Use GraphPad Prism for ANOVA and post-hoc tests to distinguish statistically significant interactions between pathways .

Q. What methodologies optimize Astersaponin I dosing in vivo while minimizing off-target effects?

  • Answer:

  • Pharmacokinetic Profiling: Measure plasma and brain tissue concentrations of AKNS-2 via HPLC-MS after intraperitoneal administration (e.g., 5–15 mg/kg) to establish bioavailability .
  • Dose-Escalation Trials: Monitor behavioral recovery (rota-rod latency) and DA restoration in ST at 24h vs. 48h post-MPTP to identify therapeutic windows .
  • Toxicity Screening: Assess liver enzymes (ALT/AST) and renal function in treated mice to rule out systemic toxicity .

Q. How can cross-model validation strengthen evidence for Astersaponin I’s antiviral mechanisms against SARS-CoV-2?

  • Answer:

  • Pseudovirus Assays: Use ACE2/TMPRSS2-transfected H1299 cells with SARS-CoV-2 spike protein pseudoviruses. Measure IC₅₀ via luminescence assays (e.g., MAO-B-like activity) .
  • Membrane Fusion Inhibition: Apply fluorescence resonance energy transfer (FRET) to quantify saponin-induced blockade of viral-cell membrane fusion .
  • Comparative Structural Analysis: Contrast AKNS-2’s glycosylation patterns (e.g., C28 oligosaccharides) with other saponins (e.g., platycodin D) to identify structural determinants of antiviral efficacy .

Data Contradiction and Reproducibility

Q. How should researchers address variability in autophagy marker expression (e.g., LC3-II) across Astersaponin I studies?

  • Answer:

  • Standardized Protocols: Adopt consistent cell lysis methods (e.g., PRO-PREP™ buffer with phosphatase inhibitors) and Western blot quantification (Multi Gauge V3.0 software) to minimize technical variability .
  • Replication in Independent Models: Validate findings in alternative PD models (e.g., α-synuclein overexpression in primary neurons) or human iPSC-derived dopaminergic neurons .
  • Meta-Analysis: Pool data from multiple studies to assess effect sizes and heterogeneity using tools like RevMan or R .

Q. What strategies ensure reproducibility when translating Astersaponin I’s effects from in vitro to in vivo systems?

  • Answer:

  • Bridging Assays: Use ex vivo brain slices to confirm AKNS-2’s penetration across the blood-brain barrier and retention in SN/ST regions .
  • Blinded Studies: Implement randomized treatment allocation and blinded behavioral scoring to reduce bias .
  • Open Data Sharing: Publish raw data (e.g., Western blot images, ELISA absorbance values) in supplementary materials per SFP guidelines .

Methodological Tables

Table 1. Key Experimental Parameters for Astersaponin I Studies

ParameterIn Vitro (SH-SY5Y)In Vivo (MPTP Mice)
Dose Range 5–40 µM 5–15 mg/kg
Key Assays MTT, LC3-II WB Rota-rod, DA ELISA
Inhibitors 3-MA (10 mM), U0126 (10 µM)N/A
Primary Outcomes Cell viability, p-AMPKMotor function, TH expression

Table 2. Conflicting Pathway Observations and Resolutions

ObservationResolution StrategyEvidence ID
AMPK vs. Erk dominance in autophagyTemporal phosphorylation profiling
LC3-II variability across replicatesStandardized WB protocols
Dual neuroprotective/antiviral rolesCross-model validation

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.